(S)-4,5-Isopropylidene-2-pentenyl chloride
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Overview
Description
(S)-4,5-Isopropylidene-2-pentenyl chloride is an organic compound characterized by its unique structure, which includes an isopropylidene group attached to a pentenyl chloride backbone. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,5-Isopropylidene-2-pentenyl chloride typically involves the reaction of an appropriate alcohol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction proceeds via the formation of an intermediate chlorosulfite or chlorophosphite, which subsequently decomposes to yield the desired chloride compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain a high-purity product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be involved in oxidation-reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines can be used under mild to moderate temperatures.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products:
Substitution: The major products include alcohols, ethers, or amines depending on the nucleophile used.
Elimination: The major product is typically an alkene.
Scientific Research Applications
(S)-4,5-Isopropylidene-2-pentenyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4,5-Isopropylidene-2-pentenyl chloride primarily involves its reactivity as an electrophile. The chloride group can be displaced by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
®-4,5-Isopropylidene-2-pentenyl chloride: The enantiomer of the compound , with similar reactivity but different stereochemistry.
4,5-Isopropylidene-2-pentenyl bromide: Similar structure but with a bromide instead of a chloride, which may exhibit different reactivity due to the nature of the halogen.
4,5-Isopropylidene-2-pentenyl iodide: Another halogenated analog with potentially different reactivity and applications.
Uniqueness: (S)-4,5-Isopropylidene-2-pentenyl chloride is unique due to its specific stereochemistry and the presence of the isopropylidene group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in stereoselective synthesis and other specialized chemical processes.
Properties
IUPAC Name |
(4S)-4-[(E)-3-chloroprop-1-enyl]-2,2-dimethyl-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7H,5-6H2,1-2H3/b4-3+/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZOEZHRMQLZPD-SDLBARTOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=CCCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)/C=C/CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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